molecular formula C8H15NO4 B7824486 Octahydroindolizine-1,6,7,8-tetrol CAS No. 142393-60-0

Octahydroindolizine-1,6,7,8-tetrol

Cat. No.: B7824486
CAS No.: 142393-60-0
M. Wt: 189.21 g/mol
InChI Key: JDVVGAQPNNXQDW-UHFFFAOYSA-N
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Description

Octahydroindolizine-1,6,7,8-tetrol is a complex organic compound with the molecular formula C8H15NO4. It is a cyclic compound featuring multiple hydroxyl groups, making it a polyhydroxylated derivative of indolizidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydroindolizine-1,6,7,8-tetrol typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate amino alcohols under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The process also involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizine-1,6,7,8-tetrol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups, which can act as reactive sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often performed under anhydrous conditions to prevent hydrolysis.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and strong bases. The reaction conditions may vary depending on the specific nucleophile and substrate used.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

Chemistry: In chemistry, Octahydroindolizine-1,6,7,8-tetrol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential effects on cellular processes. It has shown promise as an inhibitor of certain enzymes, which could be useful in the development of new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases related to enzyme dysfunction. Its ability to modulate enzyme activity makes it a candidate for drug development and therapeutic interventions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure and reactivity make it valuable for the synthesis of high-value compounds.

Mechanism of Action

The mechanism by which Octahydroindolizine-1,6,7,8-tetrol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups on the compound can form hydrogen bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets vary depending on the specific biological context and the enzyme involved.

Comparison with Similar Compounds

  • Castanospermine: A closely related compound with similar biological activities.

  • Indolizidine: The parent compound from which Octahydroindolizine-1,6,7,8-tetrol is derived.

  • Octahydroindolizine derivatives: Other derivatives of indolizidine with varying degrees of hydroxylation and substitution.

Uniqueness: this compound stands out due to its high degree of hydroxylation, which enhances its reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications compared to its less hydroxylated counterparts.

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVVGAQPNNXQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(C(C(C2C1O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274374, DTXSID50868551
Record name octahydroindolizine-1,6,7,8-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_46430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142393-60-0
Record name octahydroindolizine-1,6,7,8-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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